1-[2-(1H-imidazol-4-yl)ethyl]-3-(4-phenoxyphenyl)thiourea

Lipophilicity Polar surface area Drug-likeness

The compound 1-[2-(1H-imidazol-4-yl)ethyl]-3-(4-phenoxyphenyl)thiourea (ChemBridge catalog ID 7871097; molecular formula C₁₈H₁₈N₄OS; molecular weight 338.4 g/mol) is a disubstituted thiourea derivative that bridges an imidazole-ethyl pharmacophore and a 4-phenoxyphenyl aromatic terminus via a central thiocarbonyl linker ,. It is commercially supplied as a drug-like screening compound by ChemBridge Corporation and distributed through authorized channels including AbMole ,.

Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
Cat. No. B4805362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-imidazol-4-yl)ethyl]-3-(4-phenoxyphenyl)thiourea
Molecular FormulaC18H18N4OS
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCCC3=CN=CN3
InChIInChI=1S/C18H18N4OS/c24-18(20-11-10-15-12-19-13-21-15)22-14-6-8-17(9-7-14)23-16-4-2-1-3-5-16/h1-9,12-13H,10-11H2,(H,19,21)(H2,20,22,24)
InChIKeyGFLRJYIWXNYJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1H-Imidazol-4-yl)ethyl]-3-(4-phenoxyphenyl)thiourea: Core Identity, Supplier and Structural Class for Procurement Assessment


The compound 1-[2-(1H-imidazol-4-yl)ethyl]-3-(4-phenoxyphenyl)thiourea (ChemBridge catalog ID 7871097; molecular formula C₁₈H₁₈N₄OS; molecular weight 338.4 g/mol) is a disubstituted thiourea derivative that bridges an imidazole-ethyl pharmacophore and a 4-phenoxyphenyl aromatic terminus via a central thiocarbonyl linker , [1]. It is commercially supplied as a drug-like screening compound by ChemBridge Corporation and distributed through authorized channels including AbMole , . The compound occupies a structural intersection of two well-characterized pharmacological chemotypes: imidazole-containing histamine H₂-receptor antagonist scaffolds (exemplified by metiamide and cimetidine) [2] and imidazolyl-alkyl thiourea-based glutaminyl cyclase (QC) inhibitors [3]. This dual structural heritage makes it a candidate for target-agnostic phenotypic screening libraries, fragment-based elaboration, and focused SAR exploration around both histamine receptor and QC pharmacophores.

Why Generic Thiourea and Imidazole Analogs Cannot Replace 1-[2-(1H-Imidazol-4-yl)ethyl]-3-(4-phenoxyphenyl)thiourea in Target-Focused Screening


The thiourea class of histamine H₂-receptor antagonists and glutaminyl cyclase inhibitors displays extreme sensitivity to substituent identity at both the imidazole-connecting linker and the aryl terminus, meaning that even structurally conservative substitutions produce large changes in target affinity, selectivity, and metabolic stability [1], [2]. The classic H₂ antagonist metiamide (MW 244.4; clogP 1.05; tPSA 110.1) [3] and the QC inhibitor PBD-150 (IC₅₀ = 29 nM) [4] differ from the target compound in linker geometry, aryl ring substitution, and overall lipophilicity, any one of which can shift primary pharmacological activity from H₂ antagonism to QC inhibition, alter FMO-mediated bioactivation rates, or change solubility and permeability profiles [1], [5]. Generic substitution without matching the precise imidazole-4-yl-ethyl connectivity and 4-phenoxyphenyl terminus thus risks losing the specific polypharmacological fingerprint or physical property balance that makes this compound distinct as a screening probe.

Quantitative Differentiation of 1-[2-(1H-Imidazol-4-yl)ethyl]-3-(4-phenoxyphenyl)thiourea Against Closest Analogs: Procurement-Relevant Evidence


Lipophilicity and Polarity Differentiation Versus Metiamide (H₂ Antagonist Reference)

The target compound exhibits a computed LogP (clogP) of 3.61 and a topological polar surface area (tPSA) of 51.0 Ų [1], in contrast to metiamide, a prototypical imidazole-thiourea H₂ antagonist, which has a cLogP of 1.05 and a tPSA of 110.1 Ų [2]. This represents an increase of approximately 2.56 LogP units (a ~360-fold increase in theoretical octanol-water partition coefficient) and a reduction of roughly 59 Ų in polar surface area. The substantially higher lipophilicity and lower polarity of the target compound predict enhanced passive membrane permeability and blood-brain barrier penetration relative to metiamide, at the potential expense of aqueous solubility [3].

Lipophilicity Polar surface area Drug-likeness Histamine H₂ receptor

Scaffold Connectivity Differentiation Versus PBD-150 (QC Inhibitor Lead)

The target compound features an imidazole-4-yl-ethyl linker connecting the imidazole ring to the thiourea core via a two-carbon ethyl spacer attached at the imidazole C4 position , [1]. In contrast, the established QC inhibitor lead PBD-150 [1-(3-(1H-imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea] employs an imidazole-1-yl-propyl connectivity, where the imidazole ring is attached at N1 with a three-carbon propyl spacer . Published SAR studies demonstrate that the imidazole-1-yl-propyl thiourea scaffold is the optimal geometry for human QC inhibition, with PBD-150 achieving an IC₅₀ of 29 nM [2]; systematic alteration of linker length or imidazole attachment position in this series reduced inhibitory potency by up to 2 orders of magnitude [3]. The target compound's alternative imidazole-4-yl-ethyl geometry therefore occupies a distinct region of chemical space not represented in the published QC inhibitor optimization campaign.

Glutaminyl cyclase Imidazole connectivity Linker geometry SAR

Aryl Substituent Differentiation: 4-Phenoxyphenyl Versus 3,4-Dimethylphenyl Analog

The target compound's 4-phenoxyphenyl group (C₁₂H₉O substituent; extends the aromatic system with a diphenyl ether motif) is substantially larger and more lipophilic than the 3,4-dimethylphenyl group (C₈H₉ substituent) found in the closely related ChemBridge analog N-(3,4-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea [1]. The phenoxyphenyl moiety contributes an additional aromatic ring and an ether oxygen capable of acting as a hydrogen bond acceptor, increasing the molecular weight from approximately 274 g/mol (dimethylphenyl analog) to 338.4 g/mol (target compound) [1], [2]. Published SAR from the N-aryl N-(5-methyl-1H-imidazol-1-yl)propyl thiourea QC inhibitor series demonstrates that aryl substituent identity is a critical determinant of inhibitory potency, with compound 52 (the most potent in the series, IC₅₀ = 58 nM) achieving its activity through specific aryl substitution [3]. The 4-phenoxyphenyl group of the target compound provides a distinct aryl pharmacophore that is absent from the published imidazole-thiourea SAR datasets, representing unexplored chemical space for both H₂/H₃/H₄ receptor and QC target families.

Aryl substitution Phenoxyphenyl Structure-activity relationship Lipophilic bulk

FMO-Mediated Bioactivation Landscape Differentiation Within Imidazole-Ethyl Thioureas

A study of N-substituted N'-(4-imidazole-ethyl)thioureas demonstrated that human flavin-containing monooxygenases FMO1 and FMO3 exhibit major differences in enzyme kinetic parameters for bioactivation across members of this structural subclass [1]. The bioactivation rate—a key determinant of thiourea-associated toxicity potential—was shown to depend on the identity of the N-substituent on the thiourea moiety [1]. Within the classic H₂ antagonist series, the thiourea-containing metiamide was withdrawn due to granulocytopenia linked to thiourea bioactivation, whereas cimetidine's replacement of the thiourea with a cyanoguanidine group resolved this liability while retaining H₂ antagonism [2]. The target compound contains both the imidazole-4-yl-ethyl group and the thiourea moiety, placing it within the FMO substrate space, but its 4-phenoxyphenyl N-substituent differs from the methyl group of metiamide and from other published imidazole-ethyl thioureas. Because FMO bioactivation rates are highly N-substituent-dependent, the target compound's metabolic fate cannot be extrapolated from metiamide or simpler analogs [1].

FMO bioactivation Metabolic stability Imidazole-ethyl thiourea Thiourea toxicity

Molecular Weight and Rotatable Bond Differentiation Versus Phenethyl Analog in the Same ChemBridge Series

Within the ChemBridge screening library, 1-[2-(1H-imidazol-4-yl)ethyl]-3-phenethylthiourea (MW ≈ 264.4 g/mol; molecular formula C₁₃H₁₆N₄S) represents the simplest aryl-alkyl analog sharing the imidazole-4-yl-ethyl thiourea core . The target compound differs by replacement of the phenethyl group with a 4-phenoxyphenyl group, resulting in a molecular weight increase of approximately 74 Da (338.4 vs. 264.4 g/mol) [1] and contributing one additional aromatic ring and an ether oxygen. The target compound has 3 rotatable bonds compared to 5 for metiamide [2], suggesting a more constrained conformational profile. This pair of analogs enables systematic exploration of how incremental increases in aryl substituent bulk and lipophilicity affect target binding and physicochemical properties within a constant imidazole-thiourea scaffold, providing a matched molecular pair for SAR interpretation.

Molecular weight Rotatable bonds Drug-likeness ChemBridge library

High-Value Procurement Scenarios for 1-[2-(1H-Imidazol-4-yl)ethyl]-3-(4-phenoxyphenyl)thiourea Based on Quantitative Evidence


Target-Agnostic Phenotypic Screening Requiring CNS-Permeable Thiourea Chemotypes

With a computed logP of 3.61 and tPSA of 51.0 Ų [1]—parameters consistent with favorable blood-brain barrier penetration—this compound is a structurally differentiated addition to phenotypic screens targeting intracellular or CNS-resident proteins. Its substantially higher lipophilicity compared to metiamide (clogP 1.05) [2] addresses the permeability limitations of classic imidazole-thiourea reference compounds, enabling hit identification in cellular assays for neurodegenerative, neuroinflammatory, or neuro-oncological indications where established H₂/H₃ ligands fail to access intracellular compartments.

Focused SAR Exploration of Imidazole-Thiourea Scaffold Geometry Using Matched Molecular Pairs

The co-procurement of this compound alongside its phenethyl analog (1-[2-(1H-imidazol-4-yl)ethyl]-3-phenethylthiourea, MW ≈ 264.4) and the dimethylphenyl analog [3] from the ChemBridge library enables a systematic matched molecular pair analysis. Researchers can experimentally isolate the contribution of the 4-phenoxyphenyl group to target affinity, selectivity, solubility, and metabolic stability while holding the imidazole-4-yl-ethyl thiourea core constant. This is directly relevant for lead optimization programs targeting histamine H₂, H₃, H₄ receptors [4] or glutaminyl cyclase [5], where the aryl substituent has been shown to be a critical potency determinant.

FMO-Mediated Metabolic Stability Profiling for Thiourea-Containing Lead Series

The dependence of FMO1/FMO3 bioactivation rates on the thiourea N-substituent has been experimentally demonstrated for imidazole-ethyl thioureas [6]. This compound's unique 4-phenoxyphenyl substituent makes it a valuable probe for assessing whether bulky, lipophilic N-aryl groups attenuate or accelerate FMO-mediated thiourea bioactivation relative to the N-methyl substituent of metiamide (which caused clinical granulocytopenia) [7]. Procurement for in vitro metabolic stability screening with recombinant human FMO isoforms can generate decision-enabling data for go/no-go progression of thiourea-containing lead series.

Virtual Screening Library Enrichment for Polypharmacology Prediction

The compound's dual structural heritage—combining the imidazole pharmacophore of H₂/H₃/H₄ receptor ligands [4] with the imidazolyl-alkyl thiourea scaffold of QC inhibitors [5]—makes it a high-value entry for computational polypharmacology prediction workflows. Its physicochemical property set (MW 338.4, clogP 3.61, tPSA 51.02, 3 rotatable bonds) [1] places it within lead-like chemical space [8], supporting its use as a training set compound for machine learning models that predict target promiscuity or off-target liability from 2D and 3D molecular descriptors.

Quote Request

Request a Quote for 1-[2-(1H-imidazol-4-yl)ethyl]-3-(4-phenoxyphenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.